

Toxicological Profile of 5-Chloro-2-phenoxyaniline: An In-depth Technical Guide

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Compound of Interest

Compound Name: 5-Chloro-2-phenoxyaniline

Cat. No.: B041261

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Disclaimer: This document provides a summary of the publicly available toxicological information for **5-Chloro-2-phenoxyaniline** (CAS No. 93-67-4) as of the date of this publication. A comprehensive toxicological evaluation may require access to proprietary data from regulatory submissions.

Executive Summary

5-Chloro-2-phenoxyaniline, also known as 2-amino-4-chlorodiphenyl ether, is a chemical intermediate used in the synthesis of dyes.^{[1][2]} Based on available data, this compound is classified as a hazardous substance with identified risks for acute oral toxicity, skin and eye irritation, and respiratory irritation.^{[3][4][5]} Critically, it is also classified as a suspected human germ cell mutagen.^[4] However, a thorough review of publicly accessible scientific literature and regulatory databases reveals a significant lack of detailed quantitative toxicological data, including specific lethal dose (LD50) values, no-observed-adverse-effect levels (NOAELs), and comprehensive studies on chronic, carcinogenic, and reproductive effects. This guide synthesizes the available information and outlines the standard methodologies for the toxicological assays relevant to this compound's hazard profile.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **5-Chloro-2-phenoxyaniline** is presented in Table 1.

Property	Value	Reference
CAS Number	93-67-4	[3] [4] [6]
Molecular Formula	C ₁₂ H ₁₀ CINO	[4] [7]
Molecular Weight	219.67 g/mol	[3] [6] [7]
Appearance	Solid, Green crystal powder	[2] [5]
Melting Point	39-41 °C	[4]
Boiling Point	190-192 °C @ 8 Torr	[4]
Density	1.3 ± 0.1 g/cm ³	[4]
Synonyms	Benzenamine, 5-chloro-2-phenoxy-; Aniline, 5-chloro-2-phenoxy-; 5-Chloro-2-phenoxybenzenamine; 4-Chloro-2-aminodiphenyl ether; 2-Amino-4-chlorodiphenyl ether	[4] [8]

Toxicological Hazard Profile

The known hazard classifications for **5-Chloro-2-phenoxyaniline** are summarized in Table 2, based on aggregated GHS information.

Hazard Class	GHS Classification	Hazard Statement	Reference
Acute Oral Toxicity	Category 4	H302: Harmful if swallowed	[4]
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation	[3][4][5]
Serious Eye Damage/Irritation	Category 2	H319: Causes serious eye irritation	[3][4][5]
Germ Cell Mutagenicity	Category 2	H341: Suspected of causing genetic defects	[4]
Specific Target Organ Toxicity (Single Exposure)	Category 3 (Respiratory tract irritation)	H335: May cause respiratory irritation	[3][5]
Hazardous to the Aquatic Environment, long-term	Category 4	H413: May cause long lasting harmful effects to aquatic life	[4]

Detailed Toxicological Endpoints

While specific study data for **5-Chloro-2-phenoxyaniline** is largely unavailable, this section outlines the standard experimental protocols for the key toxicological endpoints identified in its hazard profile.

Acute Toxicity

The classification of "Acute Toxicity, Category 4 (Oral)" suggests an oral LD50 in the range of 300-2000 mg/kg body weight in rats. However, the specific study details are not publicly available.

Typical Experimental Protocol: Acute Oral Toxicity (OECD 423)

- Test System: Typically, young adult female rats are used.

- Dosage: A stepwise procedure is used with a starting dose based on the substance's properties. Dosing is sequential, with the outcome of each animal influencing the dose for the next.
- Administration: The substance is administered in a single dose by gavage.
- Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- Endpoint: The primary endpoint is mortality, which allows for the estimation of the LD50 and the determination of the GHS hazard category. A full necropsy of all animals is conducted at the end of the observation period.

Skin and Eye Irritation

The compound is classified as a skin and eye irritant.

Typical Experimental Protocol: In Vivo Skin Irritation (OECD 404)

- Test System: Albino rabbits are typically used.
- Procedure: A small area of the animal's skin is shaved. The test substance is applied to a small patch of skin and covered with a gauze patch for a specified period (usually 4 hours).
- Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals after patch removal (e.g., 1, 24, 48, and 72 hours).
- Endpoint: The severity of the skin reactions is scored, and the substance is classified based on the mean scores for erythema and edema.

Typical Experimental Protocol: In Vivo Eye Irritation (OECD 405)

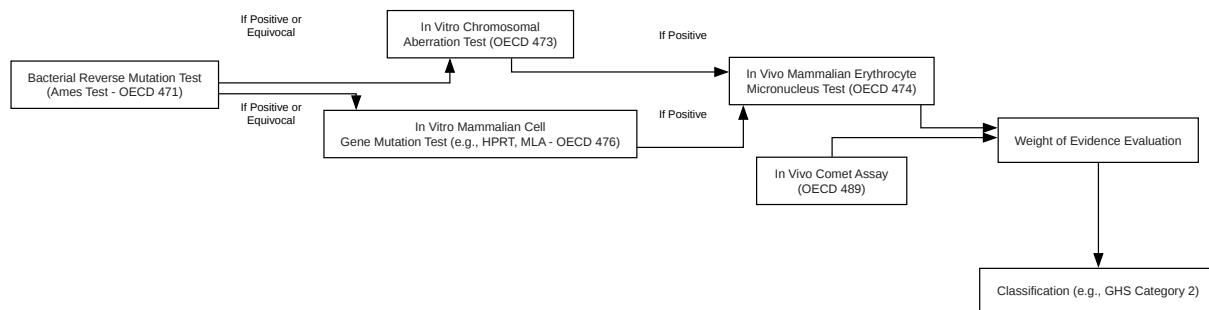
- Test System: Albino rabbits are the standard model.
- Procedure: A single drop of the test substance is instilled into one eye of the rabbit. The other eye serves as a control.

- Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation for effects on the cornea, iris, and conjunctiva.
- Endpoint: The severity of eye lesions is scored, and the substance is classified based on the persistence and severity of these lesions.

Genotoxicity

The classification as a "Suspected human germ cell mutagen (Category 2)" is a significant toxicological concern. This classification implies evidence of mutagenic effects in in vitro mammalian cell systems and/or in vivo somatic cell assays. A standard battery of genotoxicity tests is typically performed to assess this endpoint.

Typical Experimental Workflow for Genotoxicity Assessment



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Caption: Standard workflow for genotoxicity testing of a chemical substance.

Typical Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test, OECD 471)

- Test System: Multiple strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g.,

histidine or tryptophan).

- Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix, typically from rat liver).
- Endpoint: A positive result is a concentration-related increase in the number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) compared to the negative control. This indicates that the substance has caused a point mutation or frameshift mutation.

Typical Experimental Protocol: In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

- Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
- Procedure: The cells are exposed to the test substance at several concentrations, with and without metabolic activation. A mitotic inhibitor is added to arrest cells in metaphase.
- Endpoint: The chromosomes are harvested, stained, and microscopically examined for structural aberrations (e.g., breaks, deletions, exchanges) and numerical aberrations (polyploidy). A significant, concentration-dependent increase in the number of cells with chromosomal aberrations indicates a positive result.^[9]

Typical Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

- Test System: Rodents, typically mice or rats.
- Procedure: The animals are exposed to the test substance, usually via the intended route of human exposure, at three or more dose levels. Bone marrow or peripheral blood is collected at appropriate time points.
- Endpoint: The erythrocytes are analyzed for the presence of micronuclei, which are small, membrane-bound DNA fragments formed from chromosome breaks or whole chromosomes that are not incorporated into the daughter nuclei during cell division. A dose-related increase in the frequency of micronucleated erythrocytes indicates that the substance is genotoxic in vivo.

Other Toxicological Endpoints (Data Gaps)

There is a significant lack of publicly available data for the following critical toxicological endpoints for **5-Chloro-2-phenoxyaniline**:

- Chronic Toxicity: No studies on the effects of long-term, repeated exposure have been identified. Such studies (typically 28-day or 90-day studies in rodents) are crucial for determining the NOAEL and identifying target organs for toxicity.
- Carcinogenicity: There are no available 2-year rodent bioassays to assess the carcinogenic potential of this compound.
- Reproductive and Developmental Toxicity: No studies investigating the potential effects on fertility, reproductive organs, or embryonic and fetal development have been found in the public domain.

Mechanistic Insights and Signaling Pathways

No studies investigating the mechanism of toxicity or specific signaling pathways affected by **5-Chloro-2-phenoxyaniline** were identified in the public literature. Given its classification as a mutagen, it is plausible that the compound or its metabolites can interact with DNA, leading to genetic damage. The aniline structure is a common feature in many genotoxic and carcinogenic compounds, often requiring metabolic activation to exert their effects.

Conclusion and Recommendations

5-Chloro-2-phenoxyaniline is a chemical with a clear hazard profile indicating acute oral toxicity, irritation to skin, eyes, and the respiratory system, and a significant concern for germ cell mutagenicity. The lack of comprehensive, publicly available quantitative data for many critical toxicological endpoints, including chronic toxicity, carcinogenicity, and reproductive toxicity, represents a major data gap.

For researchers, scientists, and drug development professionals working with this compound or structurally related molecules, it is imperative to:

- Handle with extreme caution: Adhere to strict safety protocols, including the use of appropriate personal protective equipment (PPE) to avoid oral, dermal, and inhalation

exposure.

- Assume genotoxic potential: Given the GHS classification, treat the compound as a potential mutagen and take necessary precautions to prevent exposure and environmental release.
- Conduct further testing: For any application involving potential human exposure, a comprehensive toxicological assessment according to international guidelines (e.g., OECD, ICH) is strongly recommended to fill the existing data gaps. This should include, at a minimum, a full battery of genotoxicity tests, repeated dose toxicity studies, and assessments of carcinogenic and reproductive hazards.

Without such data, a full risk assessment for human health cannot be adequately performed.

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